molecular formula C17H18Cl2N6O3 B12753987 Zopiclone hydrochloride CAS No. 1268005-39-5

Zopiclone hydrochloride

Cat. No.: B12753987
CAS No.: 1268005-39-5
M. Wt: 425.3 g/mol
InChI Key: CGHYKCBGJWHCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zopiclone hydrochloride is the hydrochloride salt form of zopiclone, a cyclopyrrolone derivative developed as a hypnotic agent. It is a non-benzodiazepine that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor complex. Its mechanism of action involves binding to a site on the GABAA receptor, which enhances the inhibitory effects of the neurotransmitter GABA, resulting in sedative-hypnotic effects. While its binding domain on the receptor may be distinct from that of classical benzodiazepines, its action similarly potentiates GABAergic neurotransmission . Zopiclone is rapidly absorbed and distributed, with a bioavailability of approximately 75-80% . It is metabolized in the liver to several metabolites, including an inactive N-desmethyl derivative and a weakly active N-oxide metabolite, which are excreted primarily in the urine . The elimination half-life is approximately 5 hours (range 3.5-6.5 hours) but is prolonged in the elderly and in patients with hepatic impairment . Researchers value this compound for studying the GABAA receptor complex, investigating sleep architecture and insomnia mechanisms, and exploring the pharmacological differences between cyclopyrrolone and benzodiazepine compounds. It is critical to note that this product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

1268005-39-5

Molecular Formula

C17H18Cl2N6O3

Molecular Weight

425.3 g/mol

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H17ClN6O3.ClH/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12;/h2-5,10,16H,6-9H2,1H3;1H

InChI Key

CGHYKCBGJWHCSM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of zopiclone hydrochloride involves several key steps. One common method uses 6-(5-chloro-2-pyridyl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine and 1-chloroformyl-4-methylpiperazine hydrochloride as starting materials. These compounds react in an anhydrous organic solvent under alkaline conditions, with 4-substituent pyridine as a catalyst . This method ensures high purity and yield of the final product.

Scientific Research Applications

Medical Uses

Zopiclone is primarily prescribed for:

  • Short-term treatment of insomnia : It helps individuals who experience difficulty falling asleep, staying asleep, or waking too early. The typical treatment duration is 7 to 14 days, with long-term use discouraged due to the risk of tolerance and dependence .
  • Special populations :
    • Elderly : While effective, zopiclone can impair balance and increase the risk of falls in older adults. Alternative treatments such as cognitive behavioral therapy are often recommended .
    • Patients with liver disease : These individuals metabolize zopiclone more slowly, necessitating dosage adjustments .

Pharmacological Profile

Zopiclone acts on the gamma-aminobutyric acid (GABA) A receptor complex, enhancing the effects of GABA. This mechanism is similar to that of benzodiazepines but with some differences in receptor selectivity. Zopiclone has been shown to have a lower propensity for tolerance and dependence compared to traditional benzodiazepines when used for short durations .

Research Applications

Zopiclone hydrochloride has several applications in scientific research:

  • Analytical Chemistry : It serves as a reference standard in methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for quantifying zopiclone and its metabolites in biological samples.
  • Clinical Studies : Numerous studies have evaluated zopiclone's efficacy compared to other sedative-hypnotics. For example:
    • A meta-analysis indicated that zopiclone is at least as effective as benzodiazepines in treating insomnia, with similar outcomes regarding sleep onset latency and quality .
    • Long-term studies suggest that while rebound insomnia can occur post-withdrawal, it is not common in short-term users .

Dependence and Withdrawal

Several case reports highlight the potential for dependence on zopiclone:

  • A 26-year-old male developed severe anxiety and withdrawal symptoms after increasing his dose from 7.5 mg nightly to four times daily. His treatment included amitriptyline to manage withdrawal effects .
  • Another case involved a 49-year-old woman who escalated her dose from 7.5 mg to 22.5 mg over a year due to rebound insomnia upon attempts to reduce her intake .

These cases underscore the importance of monitoring and managing dosage carefully to mitigate dependence risks.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Zopiclone Hydrochloride vs. Trazodone Hydrochloride

A 2018 randomized controlled trial compared zopiclone (7.5 mg/day) and trazodone hydrochloride (50–100 mg/day) in 100 patients with sleep disorders. Key findings include:

Parameter This compound Trazodone Hydrochloride P-value
Total Sleep Duration Increase 0.9 ± 0.3 hours 0.9 ± 0.7 hours >0.05
Sleep Latency Reduction 0.5 ± 0.2 scores 1.3 ± 0.4 scores <0.05
Adverse Events (TESS Score) 9.45 ± 4.37 12.56 ± 4.62 <0.05

Both drugs showed equivalent efficacy in prolonging sleep duration, but zopiclone demonstrated superior tolerability, with fewer adverse effects such as dizziness and daytime somnolence .

This compound vs. Benzodiazepines (Temazepam)

Zopiclone and benzodiazepines like temazepam share overlapping indications but differ in receptor interaction and safety profiles:

Parameter This compound Temazepam
Receptor Specificity Allosteric GABAₐ modulation Direct benzodiazepine site agonism
Half-Life ~5 hours 8–20 hours
Risk of Dependence Lower Higher
Traffic Safety Impact Impaired driving (dose-dependent) Similar impairment

A 2019–2020 inpatient study reported reduced zopiclone prescriptions (421 vs. 796 tablets) compared to temazepam (366 vs. 336 tablets), reflecting clinical caution due to zopiclone’s association with intoxications and fatalities .

This compound vs. Promethazine Hydrochloride

Promethazine hydrochloride, a first-generation antihistamine, is often used off-label for sedation. Comparative prescription data from psychiatric wards revealed:

Drug (Dose) Pre-Pilot (2018) Post-Pilot (2019)
Zopiclone 7.5 mg 796 421
Promethazine 25 mg 814 630

Zopiclone’s usage declined more sharply than promethazine, likely due to its higher potency and risks of misuse. Promethazine’s anticholinergic side effects (e.g., dry mouth, urinary retention) further limit its utility in chronic insomnia .

This compound vs. Suriclone

Suriclone, another cyclopyrrolone, binds to the same allosteric site as zopiclone but with higher affinity (IC₅₀: 350 pM vs. 50 nM). Despite structural similarities, suriclone exhibits unique kinetic properties:

  • Temperature Sensitivity : Suriclone binding affinity increases at higher temperatures, unlike benzodiazepines .

Biological Activity

Zopiclone hydrochloride is a widely used hypnotic agent belonging to the cyclopyrrolone class. Its primary application is in the treatment of insomnia, and it exhibits various biological activities that are critical for its efficacy and safety profile. This article provides a comprehensive overview of the biological activity of zopiclone, including pharmacokinetics, pharmacodynamics, case studies, and research findings.

Pharmacokinetics

Zopiclone is rapidly absorbed after oral administration, with a bioavailability of approximately 75-80% . The time to peak plasma concentration is typically between 1 to 2 hours. It is extensively metabolized in the liver, primarily via cytochrome P450 enzymes, resulting in several metabolites, including the N-oxide derivative and N-desmethyl zopiclone .

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability75-80%
Time to Peak Concentration1-2 hours
Plasma Protein Binding45-80%
Half-Life3.5 to 6.5 hours
Major MetabolitesN-oxide (12%), N-desmethyl (16%)

Zopiclone's elimination half-life can be prolonged in individuals with hepatic insufficiency, extending up to 11.9 hours . The drug is predominantly excreted through urine as metabolites, with less than 7% excreted unchanged .

Pharmacodynamics

Zopiclone acts primarily as a full agonist at the gamma-aminobutyric acid type A (GABAA) receptor complex, enhancing the inhibitory effects of GABA neurotransmission. This mechanism underlies its hypnotic, anxiolytic, anticonvulsant, and muscle-relaxant properties .

Effects on Sleep Architecture

In sleep laboratory studies, zopiclone has been shown to:

  • Reduce sleep latency : Decreases the time taken to fall asleep.
  • Increase total sleep duration : Extends overall sleep time.
  • Decrease nocturnal awakenings : Reduces interruptions during sleep.

However, zopiclone may delay the onset of REM sleep without significantly altering its total duration .

Case Studies and Clinical Observations

Several case studies highlight both the therapeutic benefits and potential risks associated with zopiclone use:

  • Case Study on Dependency : A 26-year-old male developed severe anxiety and rebound insomnia after abruptly discontinuing zopiclone after long-term use. He had escalated his dosage from 7.5 mg nightly to multiple doses throughout the day .
  • Long-term Use in Alcohol Dependence : A case involving a 31-year-old woman who had been using zopiclone for over a decade at high doses (up to 90 mg daily) demonstrated significant dependency issues. Her history of alcohol dependence complicated her treatment regimen .
  • Misuse in Clinical Populations : In a survey of patients attending a methadone maintenance program, a notable percentage tested positive for zopiclone metabolites, indicating misuse alongside other substances like benzodiazepines .

Research Findings

Recent studies have focused on various aspects of zopiclone's biological activity:

  • Metabolism Studies : Research indicates that zopiclone undergoes extensive hepatic metabolism with significant involvement from CYP3A4 and CYP2C8 enzymes .
  • Dependency Mechanisms : Investigations into the mechanisms of dependency suggest that while zopiclone is considered safer than traditional benzodiazepines, it still poses risks for abuse and dependency in susceptible populations .

Q & A

Q. What experimental models are validated for studying the pharmacokinetics of zopiclone hydrochloride in preclinical studies?

To evaluate zopiclone’s absorption, distribution, metabolism, and excretion (ADME), rodent models (e.g., mice, rats) are widely used, particularly for assessing sleep latency and total sleep time (TST) . For behavioral studies, the "social encounter" model in mice isolates aggression or sedation effects, with dose-response curves standardized to minimize variability. Researchers must ensure consistency in administration routes (oral vs. intraperitoneal) and control for circadian rhythm disruptions .

Q. How do researchers address inter-individual variability in zopiclone’s efficacy during clinical trials?

Randomized, double-blind, placebo-controlled trials (RCTs) with stratified randomization by age, sex, and comorbidities (e.g., cancer-related insomnia) are critical. For example, a phase IV trial in advanced cancer patients used Karnofsky performance scores to standardize baseline health status, reducing confounding variables . Secondary endpoints like sleep onset latency (SOL) and TST should be measured via patient diaries and actigraphy, with statistical adjustments for outliers .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for plasma quantification, achieving sensitivity thresholds of 0.1 ng/mL. Researchers must validate methods using spiked matrices to account for protein-binding variations (zopiclone is ~45–80% protein-bound) .

Advanced Research Questions

Q. How can contradictory findings in zopiclone’s impact on total sleep time (TST) be reconciled across studies?

Contradictions often arise from population heterogeneity (e.g., cancer patients vs. primary insomnia cohorts) or measurement tools (subjective vs. objective TST). A 2024 RCT in advanced cancer patients found no significant TST difference between zopiclone and placebo (p=0.167), likely due to disease-related sleep fragmentation overriding pharmacological effects . Meta-analyses should stratify by patient subgroups and employ mixed-effects models to isolate confounding factors .

Q. What methodological pitfalls arise when extrapolating preclinical zopiclone data to human populations?

Rodent models overestimate zopiclone’s half-life (3–6 hours in humans vs. 1–2 hours in mice) due to metabolic differences in cytochrome P450 isoforms (CYP3A4 in humans vs. CYP2C in rodents). Researchers must adjust dosing regimens and consider species-specific receptor affinities (e.g., GABA-A subunit composition) .

Q. How should researchers design studies to evaluate zopiclone’s long-term neurocognitive effects?

Longitudinal cohort studies with cognitive batteries (e.g., Mini-Mental State Examination) are essential. A 1975 protocol for clinician-graded cognitive states can be adapted, incorporating MRI or PET imaging to track hippocampal atrophy or GABA receptor downregulation . Placebo-controlled crossover designs with washout periods mitigate carryover effects .

Data Contradiction Analysis

Q. Why do some studies report zopiclone’s efficacy in sleep quality (NRS) but not in objective polysomnography (PSG) metrics?

Patient-reported outcomes (e.g., NRS scores) may reflect perceived sleep improvement rather than physiological changes. A 2024 trial found zopiclone improved subjective sleep quality (p=0.021) but not PSG-measured TST, suggesting a dissociation between perception and objective measures . Researchers should triangulate data using mixed-methods approaches (e.g., qualitative interviews + PSG) .

Methodological Guidelines Table

Research Aspect Best Practices Key References
Preclinical Models Use social encounter tests in mice; control for circadian rhythms.
Clinical Trial Design Stratify randomization by comorbidities; use actigraphy + patient diaries.
Analytical Validation LC-MS/MS with spiked matrices; report protein-binding percentages.
Cognitive Assessments Adapt MMSE protocols; incorporate neuroimaging for longitudinal studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.